molecular formula C22H25N3O3S B11157697 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(phenylcarbonyl)piperidine-4-carboxamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(phenylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11157697
M. Wt: 411.5 g/mol
InChI Key: KZZQYXREYZJWPA-UHFFFAOYSA-N
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Description

1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a piperidine ring, and a benzothiazole moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the benzoyl group. Common reagents used in these reactions include thionyl chloride, piperidine, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and piperidine moieties.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .

Scientific Research Applications

1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to 1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE include other benzothiazole derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For instance:

    Benzothiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperidine-containing compounds: These compounds are widely used in medicinal chemistry for their pharmacological properties.

The uniqueness of 1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and make it a valuable compound for further research .

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

1-benzoyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-22(2)12-16-18(17(26)13-22)29-21(23-16)24-19(27)14-8-10-25(11-9-14)20(28)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,23,24,27)

InChI Key

KZZQYXREYZJWPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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